Serotonin O-sulfate

描述

Serotonin O-sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound is formed through the sulfation of serotonin, a process that involves the addition of a sulfate group to the serotonin molecule. This compound has been identified in human plasma and is believed to be involved in various physiological processes, including the modulation of serotonin metabolism in the central nervous system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of serotonin O-sulfate typically involves the sulfation of serotonin using sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dimethylformamide at low temperatures to prevent decomposition of the product. The reaction mixture is then neutralized, and the product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is also scaled up using industrial chromatography systems .

化学反应分析

Chemical Reactions

Serotonin O-sulfate can undergo several chemical reactions:

- Oxidation : This involves converting this compound to its corresponding sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction : Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of serotonin.

- Substitution : Nucleophilic substitution reactions can occur at the sulfate group, where nucleophiles such as amines or thiols replace the sulfate group.

The following table summarizes the reagents, conditions, and products of these reactions:

| Reaction | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents; room temperature to elevated temperatures | Serotonin sulfoxide, serotonin sulfone |

| Reduction | Sodium borohydride | Methanol or ethanol as solvents; room temperature | Serotonin |

| Substitution | Amines or thiols | Organic solvents like dichloromethane; room temperature to reflux conditions | Serotonin derivatives with substituted nucleophiles |

Detection and Quantification

This compound can be detected and quantified in biological samples using various analytical techniques. A liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for quantifying this compound in human plasma [1, 4, 8, 14, 16]. This method involves preparing calibration standard solutions, spiking plasma samples with known concentrations of this compound, and using tandem mass spectrometric analysis (MS/MS) in positive-ion mode (ESI+) for quantification .

Biological Activity and Significance

This compound is a crucial metabolite in regulating serotonin levels in the body and is involved in the metabolic pathway that maintains serotonin homeostasis. Its presence in biological fluids like plasma and cerebrospinal fluid indicates its role in neurotransmitter metabolism and potential effects on mood and behavior.

Studies using LC-MS have quantified this compound levels in human plasma, with baseline levels ranging from 0.9 to 2.8 ng/mL [3, 4]. Following serotonergic stimulation via 5-hydroxytryptophan (5-HTP) intake, levels of this compound can increase significantly, suggesting its potential as a biomarker for serotonergic activity [3, 4]. shows the changes of plasma 5HT-O-SO4 showed 1.2 ng/mL before and 22.6 ng/mL 1 h after stimulation .

Implications in Clinical Research

This compound serves as a biomarker for assessing serotonergic activity in clinical research, particularly concerning mood disorders and anxiety. Quantification of this compound levels in plasma may aid future investigations into its physiological roles and potential therapeutic interventions [1, 2].

科学研究应用

Scientific Research Applications

Serotonin O-sulfate has diverse applications across several scientific fields:

Analytical Chemistry

- Reference Standard: It serves as a reference standard for quantifying serotonin metabolites in biological samples. Its detection is critical for understanding serotonin's role in various physiological and pathological conditions.

Biological Research

- Metabolism Studies: Researchers study this compound to understand its role in serotonin metabolism and its potential impact on physiological processes such as mood regulation and appetite control.

- Biomarker Development: It is being explored as a biomarker for mood disorders, including depression and anxiety, where alterations in serotonin metabolism are significant.

Medical Applications

- Clinical Relevance: Changes in levels of this compound have been associated with mood disorders. Monitoring these levels could provide insights into treatment efficacy for selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents .

- Cardiovascular Health: Elevated levels of serotonin metabolites have been linked to cardiovascular conditions, suggesting that understanding this compound's role could lead to novel therapeutic strategies targeting serotonergic pathways .

Industrial Applications

- Diagnostic Assays: this compound is utilized in developing diagnostic assays aimed at assessing serotonergic activity, which can be crucial for diagnosing various disorders related to serotonin dysregulation.

Biochemical Pathways

- Serotonin is synthesized from tryptophan through a two-step process and metabolized primarily by monoamine oxidase (MAO). This compound represents a final product of this metabolic pathway, rapidly excreted from the organism .

Case Studies and Clinical Implications

Several case studies highlight the clinical significance of this compound:

Mood Disorders

Research indicates that fluctuations in this compound levels correlate with mood disorders. For instance, a study involving healthy volunteers showed varying plasma levels of 5-HT-SO4 before and after serotonergic stimulation, suggesting its potential as a biomarker for treatment response .

Cardiovascular Diseases

Elevated levels of serotonin metabolites, including this compound, have been implicated in conditions such as valvular heart disease. Understanding this relationship may lead to innovative therapeutic approaches targeting serotonergic pathways in cardiovascular health .

Metabolic Disorders

Dysregulation of serotonin metabolism is linked to metabolic syndrome. Measuring this compound could serve as a valuable biomarker for assessing metabolic health and guiding therapeutic interventions .

作用机制

Serotonin O-sulfate exerts its effects by modulating the metabolism of serotonin in the central nervous system. It is believed to influence the activity of enzymes involved in serotonin synthesis and degradation, thereby affecting the overall levels of serotonin. The compound may also interact with serotonin receptors and transporters, altering their function and contributing to the regulation of mood and other physiological processes .

相似化合物的比较

Serotonin: The parent compound from which serotonin O-sulfate is derived.

5-Hydroxyindoleacetic acid: A major metabolite of serotonin, involved in its catabolism.

Serotonin N-acetyltransferase: An enzyme that acetylates serotonin, leading to the formation of N-acetylserotonin.

Uniqueness of this compound: this compound is unique in its ability to modulate serotonin metabolism through sulfation. Unlike other serotonin metabolites, it has a distinct role in influencing the activity of enzymes and receptors involved in serotonin pathways, making it a valuable compound for research and therapeutic applications .

生物活性

Serotonin O-sulfate (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter known for its critical role in various physiological processes. This article explores the biological activity of this compound, focusing on its formation, quantification, and implications in human health.

Formation and Metabolism

This compound is formed through the sulfation of serotonin by the enzyme serotonin-O-sulfotransferase, which utilizes 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as a sulfate donor. This metabolic pathway has been confirmed in human brain tissues, indicating that this compound is not merely a byproduct but plays a significant role in serotonergic signaling and metabolism .

Quantification Studies

Recent studies have employed advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify this compound levels in human plasma. A notable study demonstrated that baseline levels of 5-HT-SO4 ranged from 0.9 to 2.8 ng/mL . Following serotonergic stimulation via the administration of 5-hydroxytryptophan (5-HTP), levels increased significantly, showcasing the compound's responsiveness to dietary precursors of serotonin .

Pilot Study Findings

The pilot phase of the study involved four healthy volunteers and established baseline measurements before and after 5-HTP intake:

| Subject ID | Baseline 5-HT-SO4 (ng/mL) | Post-Stimulation 5-HT-SO4 (ng/mL) |

|---|---|---|

| SF1 | 1.2 | 22.6 |

| SF0-1 | 2.0 | Not applicable |

| SF0-2 | 1.5 | Not applicable |

| SF0-3 | 1.0 | Not applicable |

The significant increase in this compound levels post-stimulation highlights its potential as a biomarker for serotonergic activity .

Biological Functions

This compound is believed to play multifaceted roles in various biological systems:

- Neurotransmission : As a metabolite of serotonin, it may influence neurotransmission and modulate mood-related behaviors.

- Cardiovascular Regulation : Serotonin and its metabolites are involved in cardiovascular functions, including vasoconstriction and modulation of platelet aggregation .

- Gastrointestinal Motility : Serotonin is crucial for regulating bowel movements, with its metabolites potentially influencing gut motility .

Case Studies and Clinical Implications

The clinical relevance of this compound has been explored in various conditions:

- Depression and Anxiety Disorders : Changes in serotonin metabolism, including alterations in this compound levels, have been associated with mood disorders. Monitoring these levels could provide insights into treatment efficacy for SSRIs and other serotonergic agents.

- Cardiovascular Diseases : Elevated levels of serotonin metabolites have been implicated in cardiac conditions such as valvular heart disease. Understanding the role of this compound could lead to novel therapeutic strategies targeting serotonergic pathways .

- Metabolic Disorders : Research indicates that dysregulation of serotonin metabolism may contribute to metabolic syndrome, suggesting that measuring this compound could serve as a valuable biomarker for assessing metabolic health .

属性

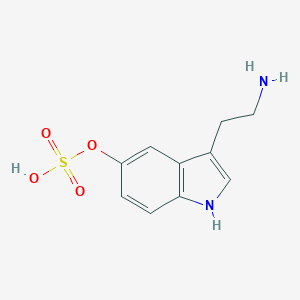

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWYSGGSCOOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2906-14-1 (sulfate) | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90167515 | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-20-6 | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is serotonin O-sulfate and what is its role in the body?

A: this compound (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter involved in various physiological functions. It is formed through the enzymatic sulfation of serotonin by sulfotransferases, primarily in the liver but also in other organs like the lung, kidney, brain, heart, and spleen [, ]. While the exact function of 5-HT-SO4 remains unclear, it is considered a potential biomarker for serotonin metabolism in the central nervous system [].

Q2: How is this compound formed?

A: this compound is formed through the enzymatic transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin []. This reaction is catalyzed by sulfotransferases, enzymes found in various tissues, particularly the liver [, , ].

Q3: Where has this compound been detected in the body?

A: In animals, this compound has been found in neurons, endothelial cells, and urine []. Initial research in humans detected it in cerebrospinal fluid []. Recent studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also identified it in human plasma [].

Q4: Does this compound have any biological activity?

A: Unlike serotonin, which can stimulate the contraction of smooth muscle, this compound has been shown to have no such effect on isolated dog and rabbit aorta preparations, even at concentrations where serotonin is highly active []. This suggests that sulfation inactivates serotonin, contributing to its clearance from the body.

Q5: Are there specific analytical methods used to study this compound?

A: Early research utilized techniques like thin-layer chromatography and paper electrophoresis to isolate and identify this compound [, , ]. Modern methods for detecting and quantifying this compound primarily involve sophisticated techniques like high-performance liquid chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry (MS) [, ]. These methods offer high sensitivity and specificity, enabling the analysis of complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。